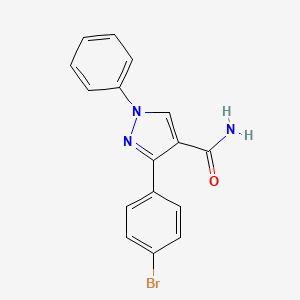
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as BPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is not yet fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, this compound has been shown to modulate the activity of GABA receptors in the brain, which may have implications for the treatment of anxiety and other psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its well-characterized pharmacological properties. However, it also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide. One possible direction is the development of new drugs based on the structure of this compound, which may exhibit improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of this compound in various disease models, including epilepsy and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various physiological systems.
Méthodes De Synthèse
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting product with phenylacetic acid. The final product, this compound, is obtained through the reaction of the intermediate product with acetic anhydride.
Applications De Recherche Scientifique
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-12-8-6-11(7-9-12)15-14(16(18)21)10-20(19-15)13-4-2-1-3-5-13/h1-10H,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHDPVJGQZBMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
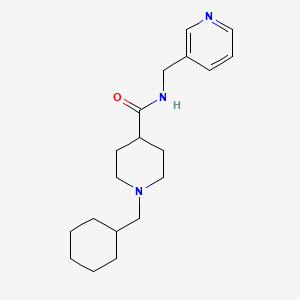
![3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5847845.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5847850.png)
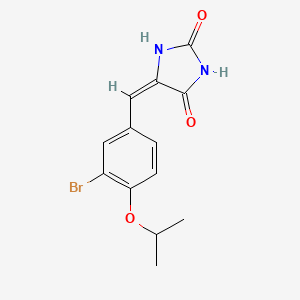


![2-[(2-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5847888.png)
![N-[(benzylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5847889.png)
![3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5847892.png)
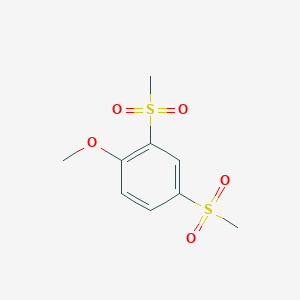
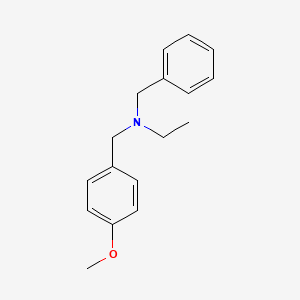
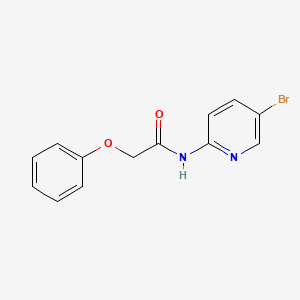

![4-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5847938.png)
